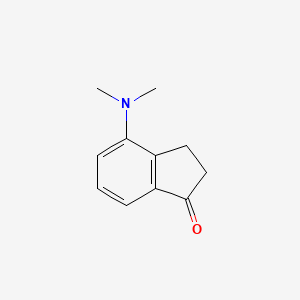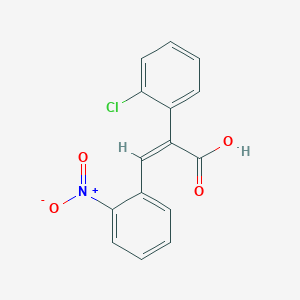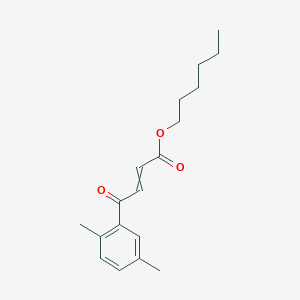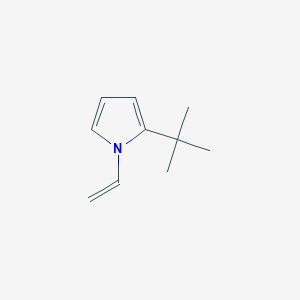
1H-Pyrrole, 2-(1,1-dimethylethyl)-1-ethenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 2-(1,1-dimethylethyl)-1-ethenyl- is a heterocyclic organic compound with the molecular formula C8H13N. It is a derivative of pyrrole, characterized by the presence of a tert-butyl group at the second position and a vinyl group at the first position of the pyrrole ring.
Métodos De Preparación
The synthesis of 1H-Pyrrole, 2-(1,1-dimethylethyl)-1-ethenyl- can be achieved through several synthetic routes. One common method involves the reaction of pyrrole with tert-butyl chloride in the presence of a strong base, such as sodium hydride, to introduce the tert-butyl group. The vinyl group can be introduced through a subsequent reaction with vinyl magnesium bromide under appropriate conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1H-Pyrrole, 2-(1,1-dimethylethyl)-1-ethenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common for this compound, where the tert-butyl and vinyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole carboxylic acids, while reduction may produce pyrrolidines .
Aplicaciones Científicas De Investigación
1H-Pyrrole, 2-(1,1-dimethylethyl)-1-ethenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole, 2-(1,1-dimethylethyl)-1-ethenyl- involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes. The specific pathways involved depend on the context of its application, such as its role as an antimicrobial agent or a pharmaceutical intermediate .
Comparación Con Compuestos Similares
1H-Pyrrole, 2-(1,1-dimethylethyl)-1-ethenyl- can be compared with other similar compounds, such as:
1H-Pyrrole, 2,5-dimethyl-: This compound has two methyl groups at the second and fifth positions of the pyrrole ring.
1H-Pyrrole, 2-(1,1-dimethylethyl)-:
The uniqueness of 1H-Pyrrole, 2-(1,1-dimethylethyl)-1-ethenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrole derivatives .
Propiedades
Número CAS |
57807-52-0 |
|---|---|
Fórmula molecular |
C10H15N |
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
2-tert-butyl-1-ethenylpyrrole |
InChI |
InChI=1S/C10H15N/c1-5-11-8-6-7-9(11)10(2,3)4/h5-8H,1H2,2-4H3 |
Clave InChI |
LCWVCROAKBNWCX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CN1C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


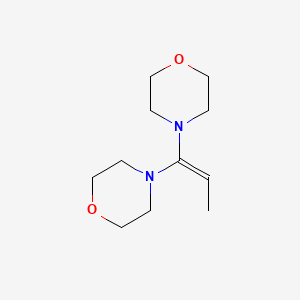
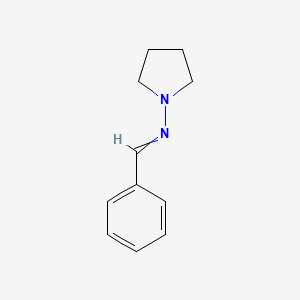
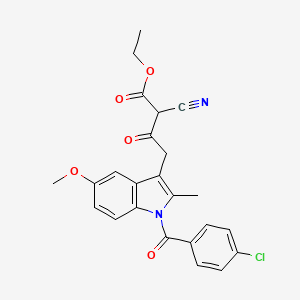

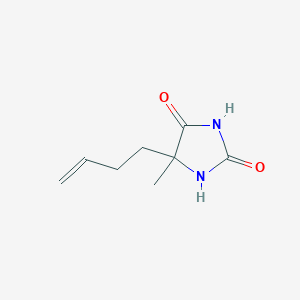
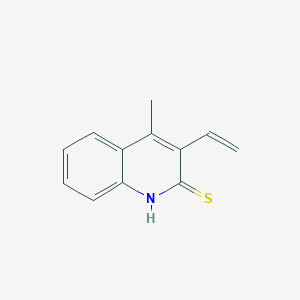
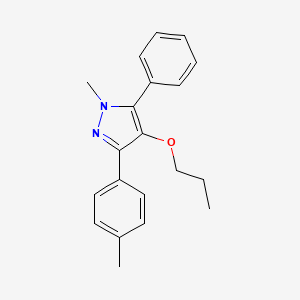
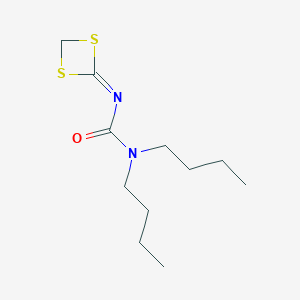
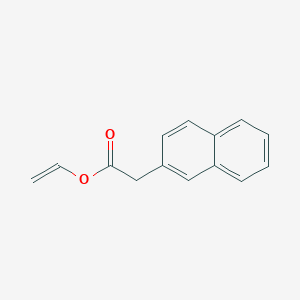
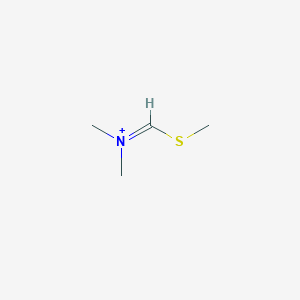
![Methyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14619796.png)
